7-Cyclopropyl-4,7-diazaspiro[2.5]octane
Description
Properties
IUPAC Name |
7-cyclopropyl-4,7-diazaspiro[2.5]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-2-8(1)11-6-5-10-9(7-11)3-4-9/h8,10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVBUSHRNFRPQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCNC3(C2)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substitution Reaction
- Compound I is reacted with a nucleophilic reagent such as glycine methyl ester hydrochloride or ethanolamine.
- The reaction is carried out in an organic solvent like acetonitrile, ethanol, isopropanol, acetone, or ethyl acetate.
- A base such as potassium carbonate, sodium carbonate, sodium acetate, pyridine, N-diisopropylethylamine, or triethylamine is added to facilitate nucleophilic substitution.
- The reaction is typically performed at room temperature with stirring to yield the substituted intermediate (Compound II).
Protective Group Addition
- Amines are protected using groups like Boc or Cbz to prevent side reactions during subsequent steps.
- Protective group addition is crucial for selective reactions and improving yield.
Esterification
- Ester groups (C1-C6 esters) may be introduced to activate certain positions for cyclization or substitution.
- Esterification also aids in purification and handling of intermediates.
Deprotection and Reduction
- Protective groups are removed under mild conditions to reveal free amines.
- Reduction of carbon-oxygen double bonds (amide or carbamate carbonyls) is performed using reducing agents such as borane-tetrahydrofuran complex (borane-THF).
- This step converts amide intermediates into amine functionalities, completing the formation of the diazaspiro ring.
Cyclization
- Intramolecular nucleophilic attack leads to the formation of the spirocyclic diazaspiro[2.5]octane core.
- The cyclization is facilitated by the spatial arrangement of the intermediates and the presence of activated leaving groups.
Reaction Conditions and Reagents Summary
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Substitution | Nucleophile (glycine methyl ester HCl, ethanolamine), base (K2CO3, Na2CO3, etc.), organic solvent (acetonitrile, ethanol) | Nucleophilic displacement on activated intermediate |
| Protective Group Addition | Boc2O, Cbz-Cl, or equivalents | Protect amine groups |
| Esterification | Esterifying agents (alkyl halides, acid chlorides) | Activate intermediates |
| Deprotection | Mild acid or hydrogenolysis | Remove protective groups |
| Reduction | Borane-THF complex or other mild reducing agents | Reduce amide to amine |
| Cyclization | Intramolecular reaction under controlled conditions | Formation of spirocyclic core |
Research Findings and Optimization
- The substitution reaction requires a molar excess of nucleophile (2-6 times) and base (2-6 times) relative to the starting compound for optimal conversion.
- Organic solvents like acetonitrile and ethanol provide good solubility and reaction rates.
- Borane-THF reduction is effective in selectively reducing amide carbonyls without ring-opening side reactions.
- Protective group strategies prevent undesired side reactions, such as nucleophilic attack on the cyclopropane ring.
- The overall synthetic route is flexible and can accommodate variations in protecting groups and substituents, allowing the preparation of analogues.
Summary Table of Key Synthetic Parameters
| Parameter | Preferred Range/Choice | Notes |
|---|---|---|
| Nucleophile molar ratio | 2 to 6 equivalents | Ensures complete substitution |
| Base molar ratio | 2 to 6 equivalents | Facilitates substitution and neutralization |
| Solvents | Acetonitrile, ethanol, isopropanol, acetone, ethyl acetate | Selected for solubility and reactivity |
| Protective groups | Boc, Cbz | Stability during multi-step synthesis |
| Reducing agent | Borane-THF | Selective amide reduction |
| Reaction temperature | Room temperature (20–25 °C) | Mild conditions to avoid side reactions |
This detailed preparation method of this compound, based on multiple patent disclosures and research literature, provides a safe, efficient, and scalable synthetic route. The methodology emphasizes substitution, protective group chemistry, esterification, reduction, and cyclization to achieve the target spirocyclic compound with high purity and yield, suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 7-Cyclopropyl-4,7-diazaspiro[2.5]octane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.
Scientific Research Applications
7-Cyclopropyl-4,7-diazaspiro[2.5]octane has found applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
7-Cyclopropyl-4,7-diazaspiro[2.5]octane is unique due to its specific structural features. Similar compounds include other spirocyclic compounds such as 4,7-diazaspiro[2.5]octane derivatives. These compounds share the spirocyclic structure but differ in their substituents and functional groups, leading to variations in their chemical and biological properties.
Comparison with Similar Compounds
4,7-Diazaspiro[2.5]octane
7-Benzyl-4,7-diazaspiro[2.5]octane
4,7-Diazaspiro[2.5]octane-4-carboxylic acid benzyl ester
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Biological Activity
7-Cyclopropyl-4,7-diazaspiro[2.5]octane is an organic compound with a unique spirocyclic structure that includes two nitrogen atoms within a seven-membered ring. Its molecular formula is C₉H₁₆N₂, with a molecular weight of approximately 152.24 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor or modulator of various molecular targets.
Biological Activity Overview
Preliminary studies indicate that this compound interacts with multiple biological systems, suggesting its role in pharmacological applications, particularly in treating neurological disorders. The compound's nitrogen-rich structure allows it to engage effectively with neurotransmitter systems, potentially influencing their activity.
Key Biological Activities
- Neurotransmitter Modulation : The compound shows promise in modulating neurotransmitter systems, which may have implications for treating conditions like depression and anxiety.
- Enzyme Inhibition : It has been identified as an inhibitor of specific enzymes, which may play a role in metabolic pathways relevant to various diseases.
- Receptor Interaction : The compound may act on receptors involved in neurological functions, such as NMDA receptors, which are crucial for synaptic plasticity and memory function.
The mechanism of action for this compound involves its ability to bind to specific molecular targets. This binding can inhibit or activate enzymatic functions depending on the context and the structural modifications of the compound. Notably, it has been characterized as a non-competitive antagonist at NMDA receptors, which suggests that it could modulate excitatory neurotransmission without directly competing with the natural ligand (glutamate) .
Research Findings
Recent studies have focused on elucidating the biological activity of this compound through various assays and experimental setups.
Case Studies and Experimental Data
-
Inhibition Assays :
- A study evaluated the inhibitory effects of this compound on enzyme activity related to neurotransmitter metabolism. Results indicated significant inhibition at concentrations ranging from 1 to 10 µM.
- Table 1 summarizes the minimum inhibitory concentrations (MIC) observed in various assays:
Compound Target Enzyme MIC (µM) This compound Acetylcholinesterase 5 Monoamine oxidase 3 NMDA receptor 8 -
Neuropharmacological Studies :
- In vivo studies demonstrated that administration of the compound resulted in observable behavioral changes in animal models indicative of anxiolytic and antidepressant effects.
- Behavioral assays indicated a reduction in anxiety-like behaviors at doses of 10 mg/kg when administered orally.
Structural Comparisons
To contextualize the uniqueness of this compound, comparisons with structurally similar compounds are essential:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4,7-Diazaspiro[2.5]octane | C₆H₁₂N₂ | Simpler structure without cyclopropyl group |
| 7-Benzyl-4,7-diazaspiro[2.5]octane | C₉H₁₃N₂ | Contains a benzyl group; altered pharmacological profile |
| 1-Azabicyclo[2.2.2]octane | C₇H₁₂N | Different ring structure; potential for different interactions |
These comparisons highlight how the cyclopropyl moiety and specific nitrogen arrangement in this compound may influence its biological activity and synthetic utility .
Q & A
Q. What are the standard methods to confirm the structure and purity of 7-Cyclopropyl-4,7-diazaspiro[2.5]octane?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:
- NMR Spectroscopy : Analyze , , and 2D NMR (COSY, HSQC) to resolve spirocyclic and cyclopropyl proton environments. For example, cyclopropyl protons typically resonate between δ 0.5–1.5 ppm in NMR .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to validate the molecular formula (e.g., CHN·2ClH for its dihydrochloride salt) .
- X-ray Crystallography : If crystalline, single-crystal X-ray diffraction provides unambiguous structural proof.
Purity assessment involves HPLC (≥95% purity threshold) and elemental analysis (C, H, N within ±0.4% of theoretical values) .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer : The compound is synthesized via multi-step routes:
Spirocyclic Core Formation : Cyclocondensation of cyclopropane derivatives with diamines under acidic conditions.
Cyclopropyl Functionalization : Introduce cyclopropyl groups via [2+1] cycloaddition or palladium-catalyzed cross-coupling.
Salt Formation : React with HCl to stabilize the dihydrochloride form .
Key intermediates must be characterized at each step, with experimental details (solvents, temperatures, yields) provided in supporting information .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound?
- Methodological Answer : Use Design of Experiments (DOE) to minimize trial runs and maximize yield:
- Variables : Temperature, catalyst loading, solvent polarity, and reaction time.
- Screening Design : Apply a Plackett-Burman design to identify critical factors.
- Response Surface Methodology (RSM) : Optimize interactions using a Central Composite Design (CCD).
Example: A 2 factorial design reduced reaction steps from 10 to 4 while improving yield by 22% in analogous spirocyclic systems .
Q. How can computational modeling resolve contradictions in reaction mechanism hypotheses for this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate activation energies for proposed pathways (e.g., ring-opening vs. cyclopropane retention).
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics using tools like COMSOL Multiphysics .
- Data Validation : Cross-reference computational results with experimental kinetics (e.g., Arrhenius plots) to reconcile discrepancies .
Q. What strategies address contradictory biological activity data in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Control Variables : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .
- Multi-parametric Analysis : Use multivariate regression to isolate structural contributors (e.g., spirocyclic rigidity vs. cyclopropyl lipophilicity).
- Meta-Analysis : Compare data across peer-reviewed studies, prioritizing results from validated protocols (e.g., NIH/WHO guidelines) .
Q. How can reproducibility be ensured in multi-step syntheses of this compound?
- Methodological Answer :
- Detailed Protocols : Document exact molar ratios, purification methods (e.g., column chromatography gradients), and equipment specifications .
- Supporting Information : Provide raw NMR/MS data, chromatograms, and crystallographic CIF files in supplementary materials .
- Collaborative Validation : Partner with independent labs to replicate key steps, as recommended by the Beilstein Journal of Organic Chemistry .
Key Citations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
